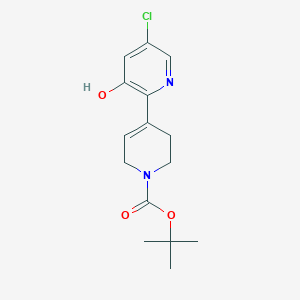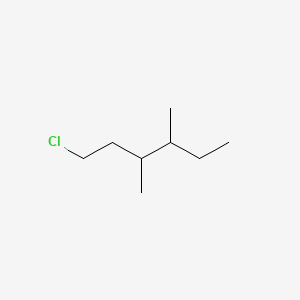![molecular formula C10H14N2O B13189512 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl(propan-2-yl)amino group and an aldehyde group at the 3-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with methyl(propan-2-yl)amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methyl(propan-2-yl)amino group.
Another approach involves the reductive amination of pyridine-3-carbaldehyde with methyl(propan-2-yl)amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward and efficient route to the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid.
Reduction: 2-[Methyl(propan-2-yl)amino]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine-3-carbaldehyde: Lacks the methyl(propan-2-yl)amino group, resulting in different chemical and biological properties.
2-[Ethyl(propan-2-yl)amino]pyridine-3-carbaldehyde: Contains an ethyl group instead of a methyl group, which may affect its reactivity and interactions.
2-[Methyl(ethyl)amino]pyridine-3-carbaldehyde: Substitution pattern differs, leading to variations in chemical behavior and applications.
Uniqueness
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both the methyl(propan-2-yl)amino group and the aldehyde group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-[methyl(propan-2-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12(3)10-9(7-13)5-4-6-11-10/h4-8H,1-3H3 |
Clave InChI |
XJNRTRZHJLOISR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C1=C(C=CC=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13189429.png)
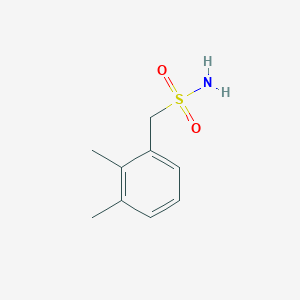
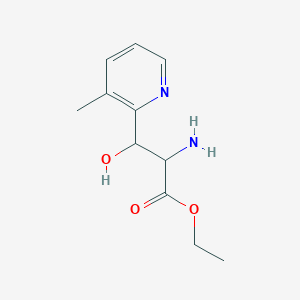
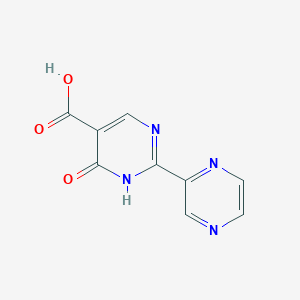
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
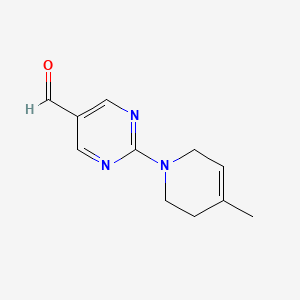
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
![1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13189463.png)
![[2-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B13189465.png)
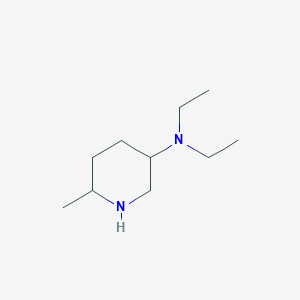
![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
